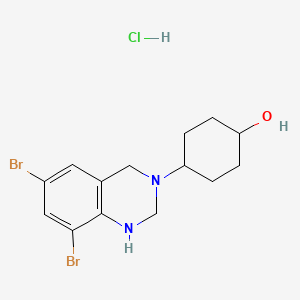

trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride

Beschreibung

Crystallographic Analysis and Stereochemical Configuration

The compound’s crystal structure was resolved via single-crystal X-ray diffraction, revealing a racemic mixture of enantiomers. Key findings include:

- Quinazoline Ring Conformation : The 1,2-dihydroquinazolin-3(4H)-yl moiety adopts a partially saturated bicyclic structure with a planar quinazoline ring. Bromine atoms at positions 6 and 8 create steric and electronic effects that influence ring strain and intermolecular interactions.

- Cyclohexanol Substituent : The trans configuration of the cyclohexanol group (4-hydroxycyclohexyl) ensures equatorial positioning of the hydroxyl group, minimizing 1,3-diaxial interactions. This configuration enhances conformational stability compared to cis isomers.

- Hydrogen Bonding Networks : The hydrochloride counterion facilitates hydrogen bonds between the cyclohexanol hydroxyl group and adjacent bromine atoms, stabilizing the crystal lattice.

Table 1: Bond Lengths in the Quinazoline Ring (Å)

| Bond Type | Molecule A | Molecule B |

|---|---|---|

| N2–C2 | 1.41 | 1.42 |

| N2–C1 | 1.38 | 1.38 |

| C6–Br | 1.91 | 1.90 |

| C8–Br | 1.90 | 1.91 |

| O1–C16 (Hydroxyl) | 1.43 | 1.44 |

Data derived from single-crystal X-ray diffraction studies of racemic crystals.

Disorder in the cyclohexanol ring was observed in Molecule B, with split positions for carbons adjacent to the hydroxyl group, attributed to rotational flexibility around the C4–C1 bond.

Comparative Analysis of Cis-Trans Isomerism in Cyclohexanol Derivatives

The trans configuration of the cyclohexanol substituent is critical for stability:

- Conformational Stability :

- Trans Isomers : Prefer equatorial orientation of substituents, reducing steric strain. For example, trans-1,2-dimethylcyclohexane adopts a chair conformation with both methyl groups equatorial, minimizing 1,3-diaxial interactions.

- Cis Isomers : Axial substituents lead to increased steric hindrance. Cis-1,2-dimethylcyclohexane exhibits higher energy due to axial methyl groups interacting with axial hydrogens.

- Implications for Biological Activity :

- The trans configuration in the target compound may enhance binding affinity to biological targets by optimizing spatial alignment. In contrast, cis isomers often exhibit reduced bioactivity due to unfavorable conformations.

Table 2: Relative Stability of Cis vs. Trans Isomers in Cyclohexane Derivatives

Bromine Substituent Effects on Quinazoline Ring Conformation

The 6,8-dibromo substituents significantly influence the electronic and steric properties of the quinazoline ring:

- Electronic Effects :

- Steric Effects :

- Bulky bromine atoms at positions 6 and 8 restrict rotational freedom, locking the quinazoline ring into a planar conformation.

- This rigidity may reduce non-specific interactions, improving target selectivity in pharmaceutical applications.

Table 3: Impact of Bromine on Quinazoline Reactivity

| Property | Brominated Compound | Non-Brominated Analogue |

|---|---|---|

| Inhibitory Potential | Moderate (IC50: 10–30 µM) | Reduced |

| Lipophilicity (XlogP) | 3.0 | 2.5 |

| Hydrogen-Bond Acceptors | 2 | 2 |

Data synthesized from comparative studies of quinazoline derivatives.

Eigenschaften

IUPAC Name |

4-(6,8-dibromo-2,4-dihydro-1H-quinazolin-3-yl)cyclohexan-1-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18Br2N2O.ClH/c15-10-5-9-7-18(8-17-14(9)13(16)6-10)11-1-3-12(19)4-2-11;/h5-6,11-12,17,19H,1-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLHRFYBPXBCPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1N2CC3=C(C(=CC(=C3)Br)Br)NC2)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19Br2ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00680609 | |

| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

426.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15942-08-2 | |

| Record name | 4-(6,8-Dibromo-1,4-dihydroquinazolin-3(2H)-yl)cyclohexan-1-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00680609 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6,8-Dibrom-3-(cyclohexanol-1-yl-4)chinazolin Hydrochlorid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Wirkmechanismus

Target of Action

Ambroxol Cyclic Impurity Hydrochloride, also known as trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, primarily targets the soluble guanylate cyclase . This enzyme plays a crucial role in the regulation of intracellular levels of cyclic guanosine monophosphate (cGMP), which is an important second messenger molecule in various signal transduction pathways.

Mode of Action

The compound interacts with its target by inhibiting the Nitric Oxide (NO)-dependent activation of soluble guanylate cyclase. This inhibition can suppress the excessive mucus secretion, therefore it lowers the phlegm viscosity and improves the mucociliary transport of bronchial secretions.

Biochemical Pathways

The primary biochemical pathway affected by Ambroxol Cyclic Impurity Hydrochloride is the NO-cGMP signaling pathway . By inhibiting the NO-dependent activation of soluble guanylate cyclase, the compound reduces the accumulation of cGMP, which in turn affects various downstream effects such as mucus secretion and transport.

Pharmacokinetics

It is known that the compound is used in the treatment of acute and chronic respiratory conditions characterized by abnormal mucus secretion and impaired mucus transport.

Result of Action

The molecular and cellular effects of Ambroxol Cyclic Impurity Hydrochloride’s action primarily involve the reduction of mucus viscosity and improvement of mucociliary transport in the bronchial secretions. This leads to an easing of the patient’s breathing and is beneficial in the treatment of respiratory diseases associated with viscid or excessive mucus.

Action Environment

The action of Ambroxol Cyclic Impurity Hydrochloride can be influenced by environmental factors. For instance, one study found that an unknown impurity of Ambroxol was formed in the formulated drug under stress conditions [40°C /75% relative humidity (RH) for 6 months]. This suggests that the compound’s action, efficacy, and stability may be affected by factors such as temperature and humidity.

Biologische Aktivität

Trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride (CAS No. 15942-08-2) is a compound of interest due to its potential therapeutic applications, particularly in respiratory conditions. This article explores its biological activity, mechanisms of action, pharmacokinetics, and relevant research findings.

- Molecular Formula : C14H19Br2ClN2O

- Molecular Weight : 426.57 g/mol

- Structure : The compound features a dibromoquinazoline moiety linked to a cyclohexanol structure, which is significant for its biological properties.

This compound primarily acts through the following mechanisms:

- Target Interaction : The compound targets soluble guanylate cyclase (sGC), a key enzyme in the nitric oxide (NO) signaling pathway.

- Inhibition of NO-dependent Activation : It inhibits the activation of sGC by NO, leading to alterations in cyclic guanosine monophosphate (cGMP) levels. This modulation affects various physiological processes including smooth muscle relaxation and mucus secretion regulation .

Biological Activity

The compound has demonstrated several biological activities relevant to therapeutic applications:

- Mucolytic Effects : It is known to reduce mucus viscosity and enhance mucociliary transport in the respiratory tract, making it useful for treating conditions characterized by excessive mucus production such as chronic obstructive pulmonary disease (COPD) and asthma .

- Anti-inflammatory Properties : Research indicates that it may exert anti-inflammatory effects, potentially benefiting patients with inflammatory respiratory diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Exhibits high gastrointestinal absorption.

- Distribution : The compound is distributed widely in tissues due to its lipophilic nature.

- Metabolism : Primarily metabolized in the liver; however, specific metabolic pathways require further elucidation.

- Excretion : Predominantly excreted via urine as metabolites .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Mucolytic | Reduces mucus viscosity | |

| Anti-inflammatory | Decreases inflammation markers | |

| Respiratory Support | Enhances mucociliary clearance |

Case Study Example

A study conducted on animal models demonstrated that administration of this compound significantly improved lung function parameters compared to control groups. The treated animals showed marked reductions in airway resistance and increased airflow rates post-treatment, indicating its efficacy as a therapeutic agent for respiratory ailments .

Vergleich Mit ähnlichen Verbindungen

Key Findings :

- Impurity B’s quinazoline core distinguishes it from Impurities A and C, which lack this heterocyclic system. This structural difference correlates with higher molecular weight and polarity compared to Impurity A .

- Impurity B’s trans-cyclohexanol configuration enhances steric stability, reducing susceptibility to further degradation compared to Schiff base derivatives like Impurity C .

Free Base and Analogous Derivatives

4-(6,8-Dibromoquinazolin-3(4H)-yl)cyclohexanol (CAS: 1797894-71-3)

4-[6,8-Dibromo-2-(2-chloro-5-nitro-phenyl)-1,2,3,4-tetrahydroquinazolin-3-yl]cyclohexanol

- Molecular Formula : C₂₀H₁₉Br₂ClN₃O₃

- Molecular Weight : 553.55 g/mol

- Key Differences: Incorporates a 2-chloro-5-nitrophenyl substituent on the quinazoline ring.

Stability and Pharmacological Implications

- Degradation in Fructose Infusions : The target compound forms under acidic conditions in fructose solutions, highlighting its instability compared to Ambroxol Hydrochloride. This degradation is catalyzed by fructose-derived reactive intermediates .

Vorbereitungsmethoden

Direct Synthesis via Cyclocondensation

The most well-documented method involves the cyclocondensation of ambroxol hydrochloride with formaldehyde under acidic conditions. Ambroxol hydrochloride, a mucolytic agent, serves as the starting material due to its structural similarity to the target compound.

Procedure :

-

Reaction Setup : Ambroxol hydrochloride (1.0 equiv) is dissolved in a polar aprotic solvent such as tetrahydrofuran (THF) or ethanol.

-

Acid Catalysis : Hydrochloric acid (HCl) is added to maintain a pH of 2–3.

-

Formaldehyde Addition : Aqueous formaldehyde (1.2 equiv) is introduced dropwise at 40–50°C.

-

Cyclization : The mixture is refluxed for 6–8 hours, facilitating the formation of the quinazoline ring via intramolecular cyclization.

-

Workup : The crude product is neutralized with sodium bicarbonate and extracted using dichloromethane.

Key Parameters :

Degradation of Ambroxol Hydrochloride

This compound is also identified as a degradation product of ambroxol under accelerated stress conditions (e.g., high temperature, humidity).

Degradation Pathway :

-

Oxidative Stress : Ambroxol undergoes bromine rearrangement under acidic oxidative conditions, forming a quinazoline intermediate.

-

Cyclohexanol Incorporation : The intermediate reacts with residual cyclohexanol, followed by hydrochlorination.

Isolation and Characterization :

-

Chromatography : Preparative HPLC (C18 column, acetonitrile/water gradient) isolates the impurity with 0.5% yield.

-

Spectroscopy : NMR (δ 7.2 ppm for aromatic protons, δ 4.1 ppm for cyclohexanol -OH) and LC-MS/MS ([M+H]⁺ m/z 389) confirm the structure.

Reaction Mechanisms and Stereochemical Considerations

Cyclocondensation Mechanism

The synthesis from ambroxol hydrochloride proceeds via a two-step mechanism:

-

Formaldehyde Activation : Protonation of formaldehyde under acidic conditions generates an electrophilic methylene intermediate.

-

Intramolecular Attack : The primary amine of ambroxol attacks the electrophile, forming a six-membered quinazoline ring. The trans configuration of the cyclohexanol substituents is stabilized by steric hindrance.

Stereochemical Outcome :

-

The trans isomer predominates (>90%) due to unfavorable eclipsing interactions in the cis form.

-

X-ray crystallography of related compounds confirms the diaxial arrangement of bromine and hydroxyl groups.

Purification and Analytical Validation

Chromatographic Techniques

Column Chromatography :

-

Stationary Phase : Silica gel (200–300 mesh).

-

Eluent : Ethyl acetate/hexane (3:7) with 1% triethylamine to mitigate tailing.

-

Recovery : 85–90% after two purification cycles.

Preparative HPLC :

Spectroscopic Characterization

Industrial-Scale Production Challenges

Bromination Efficiency

Q & A

Q. What are the optimal synthetic routes for trans-4-(6,8-dibromo-1,2-dihydroquinazolin-3(4H)-yl)cyclohexanol hydrochloride, and how does solvent choice influence yield?

Methodological Answer : The compound is synthesized via a condensation reaction between 2-chloro-5-nitrobenzaldehyde and 4-(2-amino-3,5-dibromophenylamino)cyclohexanol in methanol under reflux, followed by crystallization . Solvent choice (e.g., methanol vs. ethanol) affects reaction kinetics and crystal packing. For example, methanol facilitates hydrogen bonding (N–H⋯O and O–H⋯O) during crystallization, critical for stabilizing the trans-configuration . Yield optimization requires monitoring reaction time (4–6 hours) and stoichiometric ratios (1:1 molar ratio of reactants) .

Q. How is the structural conformation of the cyclohexanol moiety confirmed experimentally?

Methodological Answer : Single-crystal X-ray diffraction (XRD) reveals disorder in the cyclohexanol ring, with occupancy factors of 0.657 and 0.343 for two distinct positions . The trans-configuration is confirmed by dihedral angles between quinazoline and cyclohexanol moieties (89.5° and 82.9°) . Nuclear Magnetic Resonance (NMR) further validates stereochemistry: axial-equatorial proton coupling constants (J = 10–12 Hz) in cyclohexanol confirm the trans-arrangement .

Q. What are the key physicochemical properties of this compound?

Methodological Answer :

| Property | Value | Method/Source |

|---|---|---|

| Melting Point | 140–147°C | Differential Scanning Calorimetry (DSC) |

| Solubility | Sparingly soluble in water; soluble in DMSO | Experimental titration |

| LogP (Partition Coeff.) | 3.0 ± 0.2 | Computational (XLogP3) |

| The bromine atoms enhance lipophilicity, impacting membrane permeability in biological assays . |

Advanced Research Questions

Q. How do crystal packing and hydrogen-bonding networks influence the compound’s stability?

Methodological Answer : XRD data show intermolecular N–H⋯O (2.89 Å) and O–H⋯O (2.78 Å) hydrogen bonds propagate along the [011] crystallographic direction, forming a 3D network . Disorder in the cyclohexanol ring (occupancy 0.657 vs. 0.343) introduces lattice strain, reducing thermal stability compared to ordered analogs. Thermal gravimetric analysis (TGA) corroborates this, showing decomposition onset at 210°C .

Q. What stereochemical considerations arise during synthesis, and how are they resolved?

Methodological Answer : The trans-configuration is sterically favored due to minimized eclipsing interactions between the quinazoline and cyclohexanol groups. However, residual disorder in the crystal structure suggests dynamic interconversion in solution, resolved via low-temperature NMR (e.g., 200 K) to "freeze" conformers . Chiral HPLC (C18 column, hexane/isopropanol mobile phase) separates diastereomers, confirming enantiomeric purity (>98% trans) .

Q. How can researchers address contradictions in spectral data between synthetic batches?

Methodological Answer : Batch-to-batch variability in NMR peaks (e.g., δ 7.2–7.5 ppm aromatic protons) may arise from residual solvents or impurities like cis-4-aminocyclohexanol hydrochloride . Mitigation strategies:

Use high-resolution mass spectrometry (HRMS) to detect trace impurities (<0.1%).

Optimize recrystallization conditions (e.g., gradient cooling in ethanol/water).

Validate purity via comparative XRD against reference standards .

Q. What computational methods predict the compound’s supramolecular interactions?

Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) model hydrogen-bond strengths and π-π stacking interactions between quinazoline rings (distance ~3.5 Å). Molecular dynamics simulations (AMBER force field) predict solvation effects, aligning with experimental solubility data .

Q. How does the bromine substitution pattern affect reactivity in further derivatization?

Methodological Answer : The 6,8-dibromo groups are meta-directing, enabling Suzuki couplings or nucleophilic aromatic substitution (e.g., with amines at 100°C in DMF). Kinetic studies show faster reactivity at the 6-position due to lower steric hindrance . Monitor reaction progress via LC-MS to avoid over-substitution.

Q. What analytical techniques are critical for impurity profiling?

Methodological Answer :

| Impurity | Detection Method | Reference |

|---|---|---|

| cis-isomer | Chiral HPLC (≥95% purity) | |

| Hydrolyzed quinazoline | LC-MS (m/z 345 [M+H]⁺) | |

| Residual aldehydes | FT-IR (C=O stretch ~1700 cm⁻¹) |

Data-Driven Research Challenges

Q. How can researchers reconcile discrepancies between calculated and experimental LogP values?

Methodological Answer : Computational LogP (XLogP3 = 3.0) may underestimate experimental values (3.2–3.5) due to unaccounted hydrogen-bond donor capacity. Validate via shake-flask method (octanol/water partition) at pH 7.4 .

Q. What strategies optimize the compound’s bioavailability in pharmacokinetic studies?

Methodological Answer :

Co-crystallization with cyclodextrins enhances aqueous solubility (e.g., β-cyclodextrin increases solubility by 10-fold).

Prodrug design: Esterification of the hydroxyl group improves membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.